4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound with the molecular formula C14H22N2O3S and a molecular weight of 298.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural features that allow for interactions with biological targets. The compound's IUPAC name reflects its complex structure, which includes a piperidine ring and sulfonamide functional group.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides details about its purity and availability for research purposes. It is classified as a sulfonamide derivative, which is a significant category in medicinal chemistry due to the biological activities associated with sulfonamide compounds.
The synthesis of 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide typically involves several steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing catalysts to optimize reaction conditions and improve yield.
The molecular structure of 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide features several key components:
The canonical SMILES representation for this compound is CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CO
, which provides insight into its connectivity and functional groups.
4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions:
The mechanism by which 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide exerts its biological effects involves interaction with specific enzymes and receptors:
These interactions can influence various biochemical pathways, contributing to the compound's therapeutic effects.
The compound is typically characterized by:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles may vary based on purity and synthesis methods.
4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1